molecular formula C19H15N3O2 B13730962 2,6-Bis(4-aminophenoxy)-benzonitrile

2,6-Bis(4-aminophenoxy)-benzonitrile

Cat. No.: B13730962
M. Wt: 317.3 g/mol
InChI Key: ZPLQFLCROMALPE-UHFFFAOYSA-N
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Description

2,6-Bis(4-aminophenoxy)-benzonitrile (often abbreviated as BAB in research literature) is a high-value aromatic diamine monomer and curing agent specifically engineered for the synthesis of next-generation high-performance polymers. Its molecular structure, which incorporates ether linkages and a central benzonitrile group, provides a unique combination of processability and exceptional end-product properties, making it a compound of significant interest in advanced materials science. One of the primary research applications of this compound is as a curing agent or co-monomer for high-temperature phthalonitrile resins. Phthalonitrile polymers are renowned for their thermal stability and are candidates for use in aerospace, marine, and microelectronics industries. In this context, BAB acts as a catalytic curing agent that significantly accelerates the polymerization reaction of phthalonitrile monomers, leading to a dramatically reduced gelation time and facilitating more efficient processing . The cured networks derived from BAB exhibit outstanding thermal stability, mechanical properties, and low water absorption, making them suitable for demanding structural composite applications . Furthermore, this compound serves as a key monomer in the synthesis of other advanced polymer families. It can be polymerized to form oligomeric precursors or incorporated as a building block into poly(aryl ether) systems, where its structure imparts enhanced backbone rigidity and thermal properties to the resulting material . The presence of both amine and nitrile functional groups within the same molecule offers researchers a versatile platform for designing cross-linked networks with tailored characteristics, including high glass transition temperatures, excellent char yields, and superior flame resistance. This product is provided For Research Use Only. It is strictly intended for use in laboratory research and development purposes. It is not intended for use in humans, animals, or as a diagnostic, therapeutic, or prophylactic agent. It is not for use in food, drugs, cosmetics, or household products.

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

2,6-bis(4-aminophenoxy)benzonitrile

InChI

InChI=1S/C19H15N3O2/c20-12-17-18(23-15-8-4-13(21)5-9-15)2-1-3-19(17)24-16-10-6-14(22)7-11-16/h1-11H,21-22H2

InChI Key

ZPLQFLCROMALPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC2=CC=C(C=C2)N)C#N)OC3=CC=C(C=C3)N

Origin of Product

United States

Synthetic Methodologies for 2,6 Bis 4 Aminophenoxy Benzonitrile and Analogous Diamines

Precursor Compounds and Starting Materials in Diamine Synthesis

The construction of the 2,6-Bis(4-aminophenoxy)-benzonitrile molecule begins with the selection of appropriate precursor compounds. The synthesis generally follows a convergent approach where two key fragments are joined together.

The Benzonitrile (B105546) Core: The central part of the molecule is derived from a benzonitrile ring activated for nucleophilic substitution. The most common starting materials are 2,6-dihalobenzonitriles. 2,6-dichlorobenzonitrile (B3417380) and 2,6-difluorobenzonitrile (B137791) are frequently used. lookchem.com Fluorine is a particularly effective leaving group in nucleophilic aromatic substitution, often leading to higher reaction rates and yields compared to chlorine.

The Phenoxy Moiety: The phenoxy groups containing the eventual amine functionalities are introduced using either aminophenols or nitrophenols.

Direct Aminophenol Route: Using 4-aminophenol (B1666318) as the nucleophile directly introduces the desired aminophenoxy group. However, the presence of the reactive amine group can sometimes lead to side reactions, complicating the process.

Nitrophenol Route: A more common and controlled approach involves using 4-nitrophenol. This yields the dinitro intermediate, 2,6-Bis(4-nitrophenoxy)-benzonitrile. The nitro groups are stable under the conditions of the ether synthesis and are subsequently reduced to amine groups in a separate step. This two-step process (ether formation followed by reduction) is often preferred as it avoids potential side reactions associated with the free amine group and generally leads to a cleaner product. asianpubs.org

Nucleophilic Aromatic Substitution Reactions for Ether Linkage Formation

The formation of the diaryl ether linkages is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone of the synthesis of poly(ether-imide) and poly(ether-ketone) monomers. researchgate.net

The mechanism proceeds in two main steps:

Nucleophilic Attack: The reaction is initiated by the attack of a phenoxide ion (generated in situ from the corresponding phenol (B47542) and a base) on the carbon atom bearing a halogen in the dihalobenzonitrile ring. The powerful electron-withdrawing effect of the nitrile group (-CN) and the halogens delocalizes the negative charge of the ring, making it susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org

Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The stability of this complex is crucial for the reaction to proceed.

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (e.g., F⁻ or Cl⁻), resulting in the formation of the diaryl ether bond.

This process is repeated for the second halogen on the benzonitrile ring to yield the bis(phenoxy)benzonitrile structure. The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (B87167) (DMSO), in the presence of a weak base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) at elevated temperatures. lookchem.com The base serves to deprotonate the phenol, generating the nucleophilic phenoxide.

Reduction Reactions for Amine Group Introduction

When the synthesis proceeds via the nitrophenol route, the resulting dinitro intermediate, 2,6-Bis(4-nitrophenoxy)-benzonitrile, must be reduced to form the final diamine. The reduction of aromatic nitro groups to amines is a well-established and critical transformation in organic synthesis. jsynthchem.com Several methods are available, with the choice often depending on factors like scale, cost, and functional group tolerance.

Catalytic Hydrogenation: This is one of the most common and efficient methods for reducing nitro groups. The dinitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net

Catalysts: Palladium on carbon (Pd/C) is a widely used and effective catalyst. researchgate.net Platinum-based catalysts (e.g., PtO₂) are also highly effective. researchgate.net Raney Nickel is another option, though sometimes less selective.

Conditions: The reaction is typically carried out in a solvent like ethanol, ethyl acetate, or tetrahydrofuran (B95107) (THF) under a pressurized atmosphere of hydrogen.

Chemical Reduction: Various chemical reagents can also effect this transformation.

Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst like iron(III) chloride (FeCl₃) and activated carbon, hydrazine hydrate (N₂H₄·H₂O) is an effective reducing agent for nitro groups. asianpubs.org This method avoids the need for high-pressure hydrogenation equipment.

Metal/Acid Systems: Classic methods using metals like tin (Sn) or iron (Fe) in acidic conditions (e.g., hydrochloric acid) are also effective but can be less clean and require more extensive workup procedures.

Sodium Borohydride (B1222165): While sodium borohydride (NaBH₄) itself does not typically reduce nitro groups, its reactivity can be enhanced by using it in conjunction with a transition metal catalyst. jsynthchem.com

The successful completion of the reduction step yields the target this compound.

Isomeric Diamine Synthesis and Structural Variations

The synthetic framework for this compound is versatile and can be readily adapted to produce a variety of structural isomers. These isomers are valuable as they allow for the synthesis of polymers with different chain geometries and physical properties, such as solubility and glass transition temperature.

Isomeric variation can be introduced by altering the substitution pattern of the starting materials:

Using Isomeric Aminophenols/Nitrophenols: Instead of using 4-aminophenol or 4-nitrophenol, their isomers, 3-aminophenol (B1664112) or 2-aminophenol (B121084) (and their nitro counterparts), can be used. This leads to diamines where the amino group is in the meta or ortho position on the terminal phenoxy rings. A study details the synthesis of both the symmetric 2,6-bis(3-aminophenoxy) benzonitrile (3,3-APBN) and the unsymmetrical 2-(3-aminophenoxy)-6-(4-aminophenoxy) benzonitrile (3,4-APBN). lookchem.com

Using Isomeric Dihalobenzonitriles: While 2,6-dihalobenzonitrile is required for the specific target compound, using other isomers like 2,4- or 3,5-dihalobenzonitrile would lead to analogous diamines with a different substitution pattern on the central ring.

The synthesis of these isomers follows the same fundamental principles of nucleophilic aromatic substitution followed by reduction. The table below illustrates some possible structural variations.

Central Ring PrecursorPhenoxy Ring PrecursorResulting Diamine Isomer
2,6-Dichlorobenzonitrile4-NitrophenolThis compound
2,6-Difluorobenzonitrile3-Nitrophenol2,6-Bis(3-aminophenoxy)-benzonitrile
2,6-Difluorobenzonitrile4-Nitrophenol & 3-Nitrophenol2-(4-Aminophenoxy)-6-(3-aminophenoxy)-benzonitrile
3,5-Dichlorobenzonitrile4-Nitrophenol3,5-Bis(4-aminophenoxy)-benzonitrile

Optimization of Reaction Conditions and Yields

Achieving high yields and purity for diamine monomers is crucial for successful polymerization. Optimization of reaction conditions for both the SNAr and reduction steps is therefore a key focus of the synthesis. researchgate.net

For the Nucleophilic Aromatic Substitution Step:

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions or decomposition. The optimal temperature is typically determined empirically. For instance, the synthesis of an unsymmetrical diamine took advantage of temperature-dependent reactivity, with the first substitution occurring at 70 °C and the second at 100 °C. lookchem.com

Solvent: The choice of a polar aprotic solvent (e.g., DMAc, NMP, DMSO) is critical for solvating the reactants and facilitating the reaction.

Reaction Time: The reaction must be monitored (e.g., by TLC or HPLC) to determine the point of completion and avoid the formation of degradation products from prolonged heating.

For the Reduction Step:

Catalyst: The type and loading of the catalyst (e.g., Pd/C) can significantly impact the reaction rate and efficiency.

Hydrogen Pressure: In catalytic hydrogenation, higher pressures of H₂ can accelerate the reduction. researchgate.net

Temperature: Mild heating can sometimes increase the reaction rate, but excessive temperatures can lead to side reactions or catalyst deactivation.

Solvent: The solvent must be compatible with the hydrogenation conditions and effectively dissolve the dinitro intermediate.

The table below summarizes key parameters for optimization.

Reaction StepParameterTypical Range/OptionsPurpose
SNAr Temperature70-160 °CControl reaction rate and selectivity
SolventDMAc, NMP, DMSOSolubilize reactants, facilitate ionic mechanism
BaseK₂CO₃, Cs₂CO₃Deprotonate phenol to form active nucleophile
Reaction Time4-24 hoursEnsure complete reaction, avoid degradation
Reduction CatalystPd/C, PtO₂, Raney NiCatalyze the reduction of nitro groups
H₂ Pressure1-10 atmProvide reducing agent for hydrogenation
Temperature25-80 °CControl reaction rate
SolventEthanol, Ethyl Acetate, THFSolubilize reactant, compatible with catalyst

Purification Techniques for Diamine Monomers

The purity of the this compound monomer is of paramount importance, as impurities can interfere with polymerization, limit the achievable molecular weight, and negatively affect the final properties of the polymer. google.comchristycatalytics.com Therefore, rigorous purification is a critical final step.

Several techniques are employed to achieve the high purity required for polymerization-grade monomers:

Recrystallization: This is the most common and effective method for purifying solid organic compounds. wikipedia.org The crude diamine is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the pure diamine crystallizes out, leaving impurities behind in the solution. The choice of solvent or solvent mixture is crucial for effective purification.

Column Chromatography: For removing impurities with similar solubility to the product, column chromatography over silica (B1680970) gel or alumina (B75360) can be an effective, albeit more laborious and costly, purification method.

Washing/Trituration: The crude product can be washed or triturated with a solvent in which the desired product is insoluble, but the impurities are soluble. wikipedia.org This is a simple method to remove highly soluble impurities.

Sublimation: For thermally stable compounds, sublimation under high vacuum can be an excellent method for achieving very high purity, as it effectively separates non-volatile impurities.

Purification via Salt Formation: In cases where standard methods are ineffective, a diamine can be purified by converting it into a salt (e.g., a hydrochloride salt), which can then be purified by recrystallization or extraction. wipo.int The pure salt is then neutralized with a base to regenerate the high-purity diamine. This technique can be particularly useful for removing colored impurities or closely related byproducts. wipo.intnih.gov

The combination of these techniques ensures that the diamine monomer meets the stringent purity requirements for the synthesis of high-performance materials.

Polymerization Chemistry and Material Design Utilizing 2,6 Bis 4 Aminophenoxy Benzonitrile

Polyimide Synthesis from 2,6-Bis(4-aminophenoxy)-benzonitrile

The synthesis of polyimides from this compound, a diamine monomer containing ether and nitrile functional groups, typically follows a two-step polycondensation method. This process allows for the creation of high-performance polymers with desirable thermal and mechanical properties.

Selection of Aromatic Dianhydride Comonomers

The properties of the final polyimide are significantly influenced by the structure of the aromatic dianhydride comonomer used in the polymerization. The selection of the dianhydride allows for the tailoring of properties such as solubility, thermal stability, and mechanical strength. researchgate.net For instance, polyimides prepared from this compound with flexible or fluorine-containing dianhydrides tend to exhibit enhanced solubility in organic solvents. researchgate.net

Commonly employed aromatic dianhydrides for reaction with this compound include:

2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride (BPADA): The presence of isopropylidene and ether linkages in BPADA imparts flexibility to the polymer backbone, often resulting in polyimides with improved solubility and processability. researchgate.net

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA): The hexafluoroisopropylidene group is known to disrupt chain packing and reduce intermolecular charge transfer, leading to polyimides with excellent solubility in a range of solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and chloroform (B151607), along with high thermal stability. researchgate.netkoreascience.krkoreascience.kr

3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA): This rigid and planar dianhydride typically yields polyimides with high thermal stability and strong mechanical properties, but often with limited solubility. researchgate.net

Pyromellitic dianhydride (PMDA): As one of the most rigid and simplest aromatic dianhydrides, PMDA produces polyimides known for their exceptional thermal stability and solvent resistance, though they are often insoluble and intractable. researchgate.netnih.gov

The choice of dianhydride directly impacts the final polymer's characteristics. For example, polyimides synthesized from this compound and BPADA or 6FDA show excellent solubility, whereas those derived from BPDA or PMDA are generally insoluble in common organic solvents. researchgate.net

Table 1: Properties of Polyimides Derived from this compound and Various Dianhydrides

Dianhydride ComonomerAbbreviationResulting Polymer SolubilityKey Properties
2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydrideBPADASoluble in NMP, DMF, DMAc, DMSO, THF, CHCl3 researchgate.netExcellent energy-damping, good processability researchgate.net
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride6FDASoluble in NMP, DMF, DMAc, DMSO, THF, CHCl3 researchgate.netExcellent solubility, high thermal stability researchgate.netresearchgate.net
3,3',4,4'-Biphenyltetracarboxylic dianhydrides-BPDAInsoluble in polar and nonpolar organic solvents researchgate.netHigh thermal stability, rigid structure researchgate.nettitech.ac.jp
Pyromellitic dianhydridePMDAInsoluble in polar and nonpolar organic solvents researchgate.netSuperior thermal stability, chemical resistance researchgate.netnih.gov

Two-Step Polycondensation Process: Poly(amic acid) Formation and Imidization

The most common route for synthesizing polyimides from this compound is the conventional two-step process. nih.govresearchgate.net

Step 1: Poly(amic acid) Formation The first step involves the polyaddition reaction between the diamine (this compound) and a stoichiometric amount of an aromatic tetracarboxylic dianhydride. vt.edu This reaction is typically carried out in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature under an inert atmosphere (e.g., nitrogen). nih.gov The nucleophilic attack of the diamine's amino groups on the carbonyl carbons of the dianhydride leads to the opening of the anhydride ring and the formation of a high-molecular-weight poly(amic acid) precursor solution. vt.edu The resulting poly(amic acid) remains soluble in the reaction solvent, yielding a viscous solution that can be cast into films. researchgate.net

Step 2: Imidization The second step is the conversion of the poly(amic acid) into the final polyimide through cyclodehydration (imidization), which involves the elimination of water and the formation of the characteristic imide ring structure. nih.gov This conversion can be achieved through either thermal or chemical methods. vt.edu The process transforms the soluble precursor into a typically insoluble and infusible, high-performance polyimide. nih.gov

Chemical Imidization Strategies

Chemical imidization is an alternative to thermal treatment for converting the poly(amic acid) to a polyimide at or near ambient temperatures. vt.edu This method involves treating the poly(amic acid) solution with a dehydrating agent, which is usually a mixture of an aliphatic carboxylic acid anhydride and a tertiary amine base. koreascience.krvt.edu

A common reagent combination for this process is acetic anhydride and pyridine (B92270). koreascience.krvt.edu The tertiary amine acts as a catalyst in the reaction. vt.edu The polyimide formed during chemical imidization is often insoluble in the reaction mixture and precipitates out. vt.edu A potential drawback is that precipitation might occur before the imidization is complete. Therefore, a subsequent brief heat treatment, often near the polymer's glass transition temperature, may be necessary to ensure full cyclization and remove any residual solvents or reagents. vt.edu

Thermal Imidization Cycles and Their Influence

Thermal imidization is the most widely used method for converting poly(amic acid) films into the final polyimide films. researchgate.net The process involves a carefully controlled heating cycle where the cast poly(amic acid) film is subjected to progressively higher temperatures. vt.edu

A typical thermal cycle involves heating the film stepwise to temperatures ranging from 100°C to 350°C. vt.edu The initial lower temperatures (e.g., ~100°C) are primarily for the removal of the high-boiling-point solvent (like NMP). nih.gov As the temperature is increased, the cyclodehydration reaction begins, leading to the formation of imide rings. The final stage of heating, often at 300°C or higher, is crucial to achieve the maximum degree of imidization and to develop the optimal mechanical and thermal properties of the polymer. nih.govvt.edu The specific temperatures and duration of each step in the cycle can significantly influence the film's morphology, degree of cure, and ultimate physical properties. nih.gov For instance, studies have shown that for some polyimides, the maximum degree of imidization occurs at temperatures above 300°C. nih.gov

Polyamide Synthesis from this compound

Polyamides, a class of polymers characterized by the amide linkage (–CO–NH–), can be synthesized using this compound as the diamine monomer. These aromatic polyamides, or aramids, are known for their high thermal stability and mechanical strength. researchgate.netmdpi.com

Reaction with Aromatic Dicarboxylic Acids and Diacid Chlorides

The synthesis of polyamides from this compound is achieved through polycondensation with bifunctional carboxylic acid monomers.

Reaction with Aromatic Dicarboxylic Acids: A common method for this synthesis is direct polycondensation with aromatic dicarboxylic acids. This reaction is often facilitated by the Yamazaki-Higashi phosphorylation reaction, which avoids the need for highly moisture-sensitive reactants. rasayanjournal.co.in The polymerization is typically carried out in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures. researchgate.net Condensing agents, such as triphenyl phosphite (B83602) and pyridine, are used to activate the dicarboxylic acid and promote the formation of the amide bond. researchgate.netrasayanjournal.co.in The resulting polyamides are generally soluble in dipolar aprotic solvents like DMSO, DMAc, and NMP. researchgate.net Research has reported the synthesis of polyamides from this compound with dicarboxylic acids such as isophthalic acid, resulting in polymers with high thermal stability (stable up to 350°C) and glass transition temperatures between 175°C and 298°C. researchgate.net

Reaction with Diacid Chlorides: An alternative and often more reactive approach is the use of aromatic diacid chlorides instead of dicarboxylic acids. scilit.com This low-temperature solution polycondensation involves reacting the diamine with a diacid chloride, such as isophthaloyl chloride or terephthaloyl chloride, in an amide-type solvent. google.com This reaction is typically rapid and proceeds at or below room temperature, releasing hydrogen chloride (HCl) as a byproduct, which is neutralized by an acid acceptor or the solvent itself. This method is highly effective for producing high-molecular-weight aromatic polyamides. scilit.com

Table 2: Polyamide Synthesis from this compound

ComonomerMethodSolvent / ReagentsResulting Polymer Properties
Aromatic Dicarboxylic Acids (e.g., Isophthalic Acid)Direct Polycondensation researchgate.netNMP, Triphenyl Phosphite, Pyridine researchgate.netTg: 175-298°C; Stable up to 350°C; Soluble in DMSO, DMAc, NMP researchgate.net
Aromatic Diacid Chlorides (e.g., Isophthaloyl Chloride)Low-Temperature Solution Polycondensation google.comAmide-type solvents (e.g., DMAc)High molecular weight polymers suitable for films and fibers google.com

Direct Polycondensation Methodologies

Direct polycondensation is a powerful technique for the synthesis of high-molecular-weight aromatic polymers, circumventing the need for highly reactive and hydrolytically sensitive monomers like acid chlorides. This one-step approach typically involves the in-situ activation of dicarboxylic acids, which then readily react with diamines. For the polymerization of 2,6-bis(4-aminophenoxy)benzonitrile, the most prominently reported method is a phosphorylation polycondensation reaction.

This methodology often employs a combination of triphenyl phosphite (TPP) and pyridine (Py) as the condensing agents in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), often with the addition of salts like calcium chloride (CaCl₂) to enhance polymer solubility and chain extension. The reaction proceeds through the formation of a reactive phosphonium (B103445) salt intermediate from the dicarboxylic acid, which is then susceptible to nucleophilic attack by the amino groups of the diamine. This process has been successfully utilized to synthesize a series of polyamides from 2,6-bis(4-aminophenoxy)benzonitrile and various aromatic dicarboxylic acids, yielding polymers with inherent viscosities in the range of 0.27 to 0.93 dL/g, indicative of successful polymerization to high molecular weights. researchgate.net

Another well-established direct polycondensation technique is the Yamazaki-Higashi method. mdpi.compreprints.org While specific application to 2,6-bis(4-aminophenoxy)benzonitrile is not extensively detailed in the available literature, this method is widely used for the synthesis of aromatic polyamides. mdpi.com It typically involves the use of a phosphite, such as triphenyl phosphite, in the presence of pyridine and a salt like lithium chloride or calcium chloride, in a solvent like NMP. The reaction of a dicarboxylic acid with the condensing agents forms a reactive intermediate that readily undergoes polyamidation with a diamine at moderate temperatures, typically around 80-120°C. preprints.org Given its success with other aromatic diamines, the Yamazaki-Higashi method represents a viable and efficient route for the polymerization of 2,6-bis(4-aminophenoxy)benzonitrile.

Low-temperature solution polycondensation, traditionally carried out with highly reactive diacid chlorides and diamines in aprotic solvents, is another fundamental method for polyamide synthesis. researchgate.net This technique involves the rapid reaction of the amine and acid chloride functionalities at or below room temperature. While this is not a "direct" polycondensation of a dicarboxylic acid, it is a key method for producing polyamides. If 2,6-bis(4-aminophenoxy)benzonitrile were to be polymerized via this route, it would be dissolved in a solvent like N,N-dimethylacetamide (DMAc) and reacted with an equimolar amount of a diacid chloride. mdpi.com

Poly(amide-imide) Synthesis Incorporating Benzonitrile (B105546) Units

The synthesis of poly(amide-imide)s (PAIs) from 2,6-bis(4-aminophenoxy)benzonitrile introduces both the desirable properties of polyamides and polyimides into a single material. These polymers can be readily prepared by the direct polycondensation of the diamine with diimide-dicarboxylic acids. researchgate.net These diimide-diacid monomers are typically pre-synthesized from the reaction of a tricarboxylic acid anhydride, such as trimellitic anhydride, with another aromatic diamine. researchgate.netntu.edu.tw

The direct polycondensation is then carried out using the triphenyl phosphite/pyridine system in NMP, similar to the synthesis of the corresponding polyamides. researchgate.netscilit.com This approach allows for the systematic incorporation of both amide and imide linkages into the polymer backbone. The resulting poly(amide-imide)s derived from 2,6-bis(4-aminophenoxy)benzonitrile are generally amorphous and exhibit excellent solubility in polar aprotic solvents like NMP and DMAc. researchgate.netresearchgate.net They also demonstrate high thermal stability, with no significant weight loss observed before 350°C, and glass transition temperatures (Tg) ranging from 175 to 298°C. researchgate.net

The pendant benzonitrile group on the diamine monomer is expected to play a significant role in the properties of the resulting poly(amide-imide)s. The polar nature of the nitrile group can enhance intermolecular interactions, potentially leading to increased glass transition temperatures and improved mechanical properties. lew.ro Furthermore, the nitrile group can increase the dielectric constant of the polymer, a desirable characteristic for certain electronic applications. lew.ro It is also known that the nitrile functionality can form hydrogen bonds with groups containing -O- or -OH units, which could influence the polymer's interaction with solvents and other materials. researchgate.net The presence of this functional group also offers a potential site for post-polymerization modification or crosslinking. researchgate.net

Copolymerization Strategies and Multi-component Systems

Copolymerization is a versatile strategy to fine-tune the properties of polymers derived from 2,6-bis(4-aminophenoxy)benzonitrile, allowing for a balance of properties that may not be achievable with the homopolymer. By incorporating a second diamine or dicarboxylic acid into the polymerization, properties such as solubility, thermal stability, and mechanical strength can be systematically modulated.

Random copolymerization can be readily achieved by introducing a mixture of diamines during the direct polycondensation with a dicarboxylic acid. For example, 2,6-bis(4-aminophenoxy)benzonitrile could be copolymerized with other aromatic diamines to disrupt the regularity of the polymer chain, which often leads to enhanced solubility and processability. mdpi.com The choice of the comonomer will dictate the extent of property modification. For instance, incorporating a more flexible diamine could lower the glass transition temperature, while a more rigid, linear diamine could enhance thermal stability and mechanical strength. nih.gov

Block copolymers represent another important multi-component system. Their synthesis typically involves sequential polymerization techniques. rsc.org To create a block copolymer with a segment derived from 2,6-bis(4-aminophenoxy)benzonitrile, one could first synthesize a prepolymer with reactive end groups and then use this as a macroinitiator for the polymerization of a second monomer. Alternatively, pre-synthesized blocks with complementary reactive end groups can be coupled together. rsc.org While specific examples involving 2,6-bis(4-aminophenoxy)benzonitrile are not prevalent in the literature, the principles of block copolymer synthesis are well-established and could be applied to create novel materials with unique phase-separated morphologies and combined properties.

Rational Design of Polymer Architectures

The inherent chemical structure of 2,6-bis(4-aminophenoxy)benzonitrile provides a unique starting point for the rational design of polymer architectures with tailored properties.

The 2,6-substitution pattern on the central benzonitrile ring in 2,6-bis(4-aminophenoxy)benzonitrile imparts a distinct, non-linear, or "kinked" geometry to the monomer. This symmetrical, bent structure disrupts the chain packing that would be expected from a more linear, para-substituted diamine. The consequence of this is often a reduction in crystallinity and an enhancement in solubility. researchgate.net Polymers derived from such kinked monomers are generally amorphous and more readily soluble in organic solvents, which is a significant advantage for processing. researchgate.net

In contrast, unsymmetrical diamines can also be employed to achieve similar goals of improved processability. For instance, studies on other aromatic polyamides have shown that unsymmetrically positioned bulky groups, such as trifluoromethyl groups, can effectively hinder close chain packing, leading to enhanced solubility and optical transparency while maintaining good thermal stability. mdpi.com While a direct comparison with an unsymmetrical isomer of 2,6-bis(4-aminophenoxy)benzonitrile is not available, the principle remains that disrupting the symmetry and linearity of the polymer backbone is an effective strategy for improving solubility and processability.

The ether linkages (-O-) present in the backbone of 2,6-bis(4-aminophenoxy)benzonitrile already contribute to a degree of flexibility in the resulting polymer chains. This inherent flexibility is a key factor in the good solubility and processability of polyamides and poly(amide-imide)s derived from it. researchgate.net Further enhancement of flexibility can be achieved by copolymerizing with monomers that contain additional flexible linkages, such as aliphatic chains or siloxane units. The introduction of such segments can lower the glass transition temperature and modulus of the material, making it more ductile. semanticscholar.org

Post-polymerization modification is another powerful tool for introducing side groups to modulate properties. nih.gov While specific examples for polymers from 2,6-bis(4-aminophenoxy)benzonitrile are not detailed in the literature, general strategies could be applied. For instance, if reactive sites were incorporated into the polymer backbone, various side chains could be grafted on to impart specific functionalities, such as hydrophobicity, flame retardancy, or photosensitivity. rsc.org

The pendant nitrile group on the 2,6-bis(4-aminophenoxy)benzonitrile monomer unit serves as a latent reactive site for crosslinking, which can transform the thermoplastic polymer into a thermoset with enhanced thermal stability, mechanical properties, and solvent resistance. researchgate.net The most common method for crosslinking polymers containing aromatic nitrile groups is through thermal cyclotrimerization. researchgate.net

Upon heating to elevated temperatures, typically in the range of 280-400°C, the nitrile groups can undergo a cycloaddition reaction to form highly stable, aromatic 1,3,5-triazine (B166579) rings. researchgate.netnasa.gov This process creates covalent crosslinks between the polymer chains, leading to the formation of a three-dimensional network. This transformation is often evidenced by the polymer becoming insoluble and exhibiting an increase in its glass transition temperature, or the disappearance of the Tg altogether. rsc.orgresearchgate.net The efficiency of this thermal crosslinking can sometimes be enhanced by the presence of catalysts, such as certain metal salts or acids. nasa.govnasa.gov This ability to be processed as a thermoplastic and then cured into a thermoset makes polymers derived from 2,6-bis(4-aminophenoxy)benzonitrile attractive for applications requiring high-temperature performance.

Research Findings on Polymers from 2,6-Bis(4-aminophenoxy)benzonitrile

Polymer TypeComonomerInherent Viscosity (dL/g)Glass Transition Temperature (°C)Thermal StabilitySolubilityReference
PolyamideVarious aromatic dicarboxylic acids0.27 - 0.93175 - 298Stable up to 350°CSoluble in NMP, DMAc, DMSO researchgate.net
Poly(amide-imide)Various bis(carboxyphthalimide)s0.27 - 0.93175 - 298Stable up to 350°C, Char yield > 40% at 900°CSoluble in NMP, DMAc, DMSO researchgate.net

Advanced Characterization Methodologies for 2,6 Bis 4 Aminophenoxy Benzonitrile Derived Materials

Spectroscopic Analysis of Polymer Structures

Spectroscopic techniques are indispensable for confirming the successful synthesis of polymers from 2,6-Bis(4-aminophenoxy)-benzonitrile and for providing detailed insights into their molecular structure. Methods such as Fourier Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to identify functional groups, elucidate the arrangement of atoms, and confirm molecular weights.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful and rapid technique for identifying the characteristic functional groups present in the polymer backbone. In the case of aromatic polyamides and poly(amide-imide)s synthesized from this compound, FT-IR analysis provides definitive evidence of polymerization through the appearance of amide and imide linkages and the disappearance of the primary amine groups of the monomer.

The FT-IR spectra of these polymers typically exhibit a series of characteristic absorption bands. The presence of the amide group is confirmed by strong absorptions corresponding to the N-H stretching vibration, usually in the range of 3300-3400 cm⁻¹, and the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands, which appear around 1650-1670 cm⁻¹ and 1520-1540 cm⁻¹, respectively. The nitrile group (-C≡N) from the benzonitrile (B105546) moiety shows a characteristic absorption peak around 2220-2230 cm⁻¹. Furthermore, the aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. The ether linkages (Ar-O-Ar) are identified by their characteristic asymmetric stretching vibrations, typically found in the 1240-1260 cm⁻¹ range. For poly(amide-imide)s, the successful formation of the imide ring is evidenced by characteristic absorption bands at approximately 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), 1370 cm⁻¹ (C-N stretching), and 720 cm⁻¹ (imide ring deformation).

Table 1: Representative FT-IR Absorption Bands for Aromatic Polyamides Derived from this compound

Wavenumber (cm⁻¹)AssignmentFunctional Group
3300-3400N-H stretchingAmide (N-H)
3030-3100C-H stretchingAromatic C-H
2220-2230C≡N stretchingNitrile (-C≡N)
1650-1670C=O stretching (Amide I)Amide (C=O)
1590-1610C=C stretchingAromatic C=C
1520-1540N-H bending, C-N stretching (Amide II)Amide (N-H, C-N)
1480-1500C=C stretchingAromatic C=C
1240-1260Asymmetric C-O-C stretchingAryl Ether (Ar-O-Ar)

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the polymer structure, enabling an unambiguous elucidation of the polymer's molecular architecture.

In the ¹H NMR spectra of polymers derived from this compound, the aromatic protons typically appear in the downfield region, between 6.8 and 8.5 ppm. The specific chemical shifts and splitting patterns of these signals can be used to confirm the connectivity of the monomer units. The amide proton (N-H) signal is usually observed as a broad singlet in the range of 9.5-10.5 ppm.

¹³C NMR spectroscopy provides further confirmation of the polymer structure. The spectra show distinct signals for the different types of carbon atoms present. The carbonyl carbons of the amide groups typically resonate in the range of 160-170 ppm. The carbon atom of the nitrile group appears around 115-120 ppm. The aromatic carbons linked to the ether oxygen atoms are observed in the 150-160 ppm region, while other aromatic carbons are found between 110 and 140 ppm. The precise chemical shifts are sensitive to the specific co-monomers used in the polymerization.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Aromatic Polyamides Based on Aminophenoxy Monomers

NucleusChemical Shift (ppm)Assignment
¹H9.5 - 10.5Amide proton (Ar-NH-CO)
¹H6.8 - 8.5Aromatic protons
¹³C160 - 170Amide carbonyl carbon (C=O)
¹³C150 - 160Aromatic carbons bonded to ether oxygen (Ar-O)
¹³C110 - 140Other aromatic carbons
¹³C115 - 120Nitrile carbon (-C≡N)

Mass Spectrometry (MS) for Molecular Confirmation

While mass spectrometry of high molecular weight polymers can be challenging, techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can provide valuable information on the molecular weight distribution of the synthesized polymers. However, due to the often limited solubility and high molecular weights of aromatic polyamides and polyimides, detailed mass spectrometric analysis is not always straightforward. When successful, mass spectrometry can confirm the structure of the repeating unit and provide information about the end groups of the polymer chains. Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is another powerful technique that can be used to identify the thermal degradation products, which in turn can provide insights into the original polymer structure.

Thermal Stability and Transition Analysis of Polymers

The thermal properties of polymers derived from this compound are critical for their application in high-temperature environments. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate their thermal stability and transitional behavior.

Thermogravimetric Analysis (TGA) for Decomposition Behavior

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides crucial data on the thermal stability of the polymer, including the onset of decomposition and the amount of residual char at high temperatures. Polymers derived from this compound generally exhibit excellent thermal stability. Studies have shown that these polymers are typically stable up to 350 °C in a nitrogen atmosphere. researchgate.net The 10% weight loss temperature (T₁₀), a common metric for thermal stability, is often observed to be well above 400 °C for related aromatic polyamides. researchgate.net The char yield, which is the percentage of material remaining at high temperatures (e.g., 800 or 900 °C), is an indicator of the material's flame retardancy. For polyamides and poly(amide-imide)s based on this compound, char yields of over 40% at 900 °C in nitrogen have been reported, indicating good thermal stability. researchgate.net

Table 3: Representative Thermal Stability Data for Aromatic Polyamides Derived from Aminophenoxy Benzonitrile Structures

Polymer SystemOnset Decomposition Temperature (°C)10% Weight Loss Temperature (T₁₀, °C)Char Yield at 800 °C (N₂) (%)
Polyamide from this compound> 350Not specified> 40 (at 900°C) researchgate.net
Aromatic Polyamide (comparative)~450~50055 - 65
Poly(amide-imide) (comparative)~480~52060 - 70

Differential Scanning Calorimetry (DSC) for Glass Transition Temperatures (Tg)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is particularly useful for determining the glass transition temperature (Tg) of amorphous or semi-crystalline polymers. The Tg is a critical parameter as it defines the upper-temperature limit for the material's use in rigid applications. For polyamides and poly(amide-imide)s derived from this compound, the glass transition temperatures are influenced by the rigidity of the polymer backbone and the nature of the co-monomer. Research has indicated that these polymers can exhibit a wide range of glass transition temperatures, typically between 175 °C and 298 °C. researchgate.net This broad range allows for the tuning of the material's properties for specific applications by appropriate selection of the diacid or dianhydride co-monomer.

Table 4: Glass Transition Temperatures (Tg) for Aromatic Polymers Derived from this compound

Polymer TypeCo-monomerGlass Transition Temperature (Tg, °C)
PolyamideAromatic Dicarboxylic Acid 1175 - 220
PolyamideAromatic Dicarboxylic Acid 2220 - 260
Poly(amide-imide)Aromatic Bis(carboxyphthalimide) 1230 - 270
Poly(amide-imide)Aromatic Bis(carboxyphthalimide) 2260 - 298 researchgate.net

Dynamic Mechanical Analysis (DMA) for Thermomechanical Response

Dynamic Mechanical Analysis (DMA) is a critical technique used to investigate the viscoelastic properties of polymeric materials derived from this compound. This analysis provides insights into the material's response to a sinusoidal stress as a function of temperature, allowing for the determination of key thermomechanical transitions. For instance, in studies of novel aramid copolymers incorporating flexible bis(4-aminophenoxy) benzene (B151609) moieties, DMA has been instrumental in identifying their glass transition temperatures (Tg). nih.govmdpi.com

The analysis of thin films made from these advanced polymers reveals distinct glass transition temperatures, which signify the point at which the material transitions from a rigid, glassy state to a more rubbery, flexible state. For two novel aramid copolymers, MBAB-aramid and PBAB-aramid, DMA scans determined the Tg to be 270.1 °C and 292.7 °C, respectively. nih.govmdpi.com These high Tg values are indicative of materials with excellent thermal stability, a characteristic often sought for applications in extreme environments. nih.govmdpi.com The DMA thermograms provide a detailed profile of the material's storage modulus (E'), loss modulus (E''), and the damping factor (tan δ), with the peak of the tan δ curve typically corresponding to the glass transition temperature.

Mechanical Property Assessment of Polymeric Films

The mechanical integrity of films produced from polymers containing this compound is paramount for their application in fields like electronics and aerospace. aidic.it Standard tensile stress-strain tests are employed to quantify their strength, flexibility, and stiffness. aidic.it

Tensile strength represents the maximum stress a material can withstand while being stretched before breaking, while elongation at break measures its ductility. Polyimides synthesized from 2,6-bis(4-aminophenoxy)benzonitrile and various common dianhydrides form tough, flexible films. lookchem.com These films have been shown to exhibit tensile strengths in the range of 82.1 to 121.3 MPa. lookchem.com Their elongation-at-break values typically fall between 5.33% and 9.81%, indicating a degree of flexibility. lookchem.com

Young's modulus, or the tensile modulus, quantifies the stiffness of a material. specialchem.com It is calculated from the slope of the initial linear portion of the stress-strain curve. specialchem.com For polyimide films derived from 2,6-bis(4-aminophenoxy)benzonitrile, the tensile moduli are reported to be in the range of 2.11 to 2.97 GPa. lookchem.com These values signify that the materials are rigid and resistant to elastic deformation under load, a crucial property for applications requiring dimensional stability. specialchem.com

Table 1: Mechanical Properties of this compound-Derived Polymer Films

Polymer TypeTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Source(s)
Polyimides82.1 - 121.35.33 - 9.812.11 - 2.97 lookchem.com
MBAB-Aramid Copolymer107.150.7N/A nih.govmdpi.com
PBAB-Aramid Copolymer113.558.4N/A nih.govmdpi.com

Dielectric and Electrical Characterization of Films

The electrical properties of materials derived from this compound are of significant interest, particularly for applications in microelectronics and as insulation films. nih.gov The presence of the polar nitrile (-CN) group in the monomer structure can influence the dielectric and conductive characteristics of the resulting polymers.

The dielectric constant (permittivity) is a measure of a material's ability to store electrical energy in an electric field. The nitrile group has been noted to enhance the dielectric constant of polyimide films. For a series of polyimides synthesized from 2,6-bis(4-aminophenoxy)benzonitrile, film dielectric constants were measured to be in the range of 3.08 to 3.62 when tested at a frequency of 10 kHz. lookchem.com In some cases, the reduction of structural symmetry in the polymer repeat units has been found to slightly increase the dielectric constants. lookchem.com The dielectric properties of such films often show relative stability at high frequencies, which is a desirable trait for high-frequency communication applications. researchgate.net

Table 2: Dielectric Properties of Polyimide Films

Polymer Source MonomerDielectric Constant (ε)Test FrequencySource(s)
2,6-Bis(4-aminophenoxy)benzonitrile3.08 - 3.6210 kHz lookchem.com

In their undoped state, most high-performance polymers, including those derived from this compound, behave as electrical insulators, with typical conductivity values in the range of 10⁻¹⁰ to 10⁻⁸ S/cm. nih.govnih.gov However, the conductivity can be significantly altered through chemical modification or doping.

For specialized applications, the polymer architecture can be designed to facilitate ion transport. For example, a polymer synthesized via the polycondensation of 3,3′,4,4′-tetraaminobiphenyl and 2,6-bis(4-carboxyphenoxy) benzonitrile, a derivative of the core structure, was investigated for its use in fuel cell membranes. rsc.org When doped with phosphoric acid, these composite membranes exhibited proton conductivity that reached approximately 10⁻³ S cm⁻¹ at 170 °C under anhydrous conditions, demonstrating their potential as proton-conducting materials. rsc.org

Solution Properties and Processability Evaluation

The processability of polymers is fundamentally linked to their behavior in solution, which dictates the feasibility and optimization of fabrication processes such as casting, spinning, and coating. Key parameters for materials derived from this compound include their viscosity in solution and their solubility in a range of organic solvents, which collectively determine their suitability for forming high-quality films and other structures.

Inherent viscosity is a critical parameter that provides an indication of the polymer's molecular weight, a key determinant of its mechanical properties. For polyamides and poly(amide-imide)s synthesized from this compound, inherent viscosity measurements have been conducted to confirm the successful achievement of high molecular weight polymers.

In a study involving the direct polycondensation of this compound with various aromatic dicarboxylic acids and bis(carboxyphthalimide)s, the resulting polymers exhibited inherent viscosities in the range of 0.27 to 0.93 dL/g. researchgate.net These measurements were performed in N-methyl-2-pyrrolidone (NMP) as the solvent. The range of viscosity values reflects the influence of the specific comonomer (dicarboxylic acid or bis(carboxyphthalimide)) used in the polymerization, which affects the polymer chain's rigidity and intermolecular interactions. Generally, higher inherent viscosity values are indicative of higher molecular weights, which in turn often correlate with enhanced mechanical strength and thermal stability in the final material.

Table 1: Inherent Viscosity of Polymers from this compound

Polymer Type Comonomers Inherent Viscosity (dL/g) Solvent
Polyamides Aromatic dicarboxylic acids 0.27 - 0.93 NMP
Poly(amide-imide)s Bis(carboxyphthalimide)s 0.27 - 0.93 NMP

The solubility of a polymer is a crucial factor for its processability, particularly for applications that require solution-based fabrication methods. Polymers derived from this compound have demonstrated favorable solubility characteristics in a variety of organic solvents.

Research has shown that polyamides and poly(amide-imide)s based on this monomer are soluble in dipolar aprotic solvents. researchgate.net This includes solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP). researchgate.net Furthermore, certain polyimides prepared from this compound have shown excellent solubility not only in polar aprotic solvents like NMP, DMF, and DMAc, but also in less polar solvents such as tetrahydrofuran (B95107) (THF) and chloroform (B151607) (CHCl3), depending on the dianhydride used in the synthesis. researchgate.net This broad solubility is advantageous for creating uniform polymer solutions essential for casting high-quality, defect-free films.

The excellent solubility of these polymers directly contributes to their outstanding film-forming ability. The poly(amic acid) precursors, synthesized from this compound and various aromatic dianhydrides, can be solution-cast from NMP to produce films. researchgate.net These precursor films can then be thermally converted into tough, flexible polyimide films. researchgate.net The ability to form such robust films is a testament to the high molecular weight of the polymers and the good solubility that allows for the formation of entangled polymer chains in solution, leading to mechanically strong films upon solvent evaporation and imidization.

Table 2: Solubility of Polymers Derived from this compound

Polymer Type Solvents
Polyamides DMSO, DMAc, NMP
Poly(amide-imide)s DMSO, DMAc, NMP
Polyimides NMP, DMF, DMAc, DMSO, THF, CHCl3

Morphological and Microstructural Investigations

The arrangement of polymer chains in the solid state, whether amorphous or crystalline, significantly influences the material's physical and mechanical properties. Understanding the surface topography at the micro and nanoscale is also critical for applications where surface interactions are important.

X-ray diffraction techniques are indispensable for determining the degree of crystallinity in polymeric materials. For polymers derived from this compound, wide-angle X-ray diffractograms have revealed a predominantly amorphous nature. researchgate.net This lack of long-range order is attributed to the introduction of flexible ether linkages and the bent, non-linear structure of the monomer, which hinders the regular packing of polymer chains required for crystallization.

The amorphous nature of these polymers is generally associated with good solubility and transparency. However, it is noteworthy that in some specific cases, such as a polyamide derived from isophthalic acid and poly(amide-imide)s derived from diaminodiphenylether and diaminobenzophenone based bis(carboxyphthalimide)s, some degree of crystallinity has been observed. researchgate.net This indicates that the final morphology is a result of the interplay between the structures of both the diamine and the diacid or dianhydride comonomers. The amorphous character of the majority of these polymers is a key factor in their processability and their ability to form transparent films.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to characterize the surface topography of materials at the nanoscale. For polyimide films, AFM can provide valuable information about surface roughness, grain size, and the presence of any surface defects, which can influence properties such as adhesion, friction, and optical clarity.

In studies of polyimide supramolecular systems derived from the related monomer 2,6-bis(3-aminophenoxy) benzonitrile, AFM has been employed to investigate the surface morphology. mdpi.com These studies have revealed that the surface of the films can be textured, for instance, by laser irradiation, leading to the formation of surface relief gratings. mdpi.com AFM analysis allows for the detailed characterization of these features, including their height and periodicity. mdpi.com Such surface texturing can impact the material's wettability and interfacial properties. mdpi.com While specific AFM studies on materials derived directly from this compound are not detailed in the provided context, the techniques applied to its isomer are directly relevant and demonstrate the utility of AFM in probing the surface characteristics of these high-performance polymers.

Optical Property Characterization

The optical properties of polymers, including their transparency, refractive index, and absorption characteristics, are critical for applications in electronics, optoelectronics, and display technologies. Materials derived from this compound and its isomers have been investigated to understand their behavior upon interaction with light.

Spectroscopic ellipsometry has been utilized to study the curing of polyimide films made from the related 2,6-bis(3-aminophenoxy)benzonitrile and 4,4'-oxidiphthalic anhydride (B1165640). researchgate.netpsu.edu This technique allows for the determination of the film's optical constants. The study identified three absorption peaks at 4.1, 5, and 6 eV, which are attributed to intra- and inter-molecular optical transitions. researchgate.netpsu.edu A comparison of the optical constants before and after curing indicated film densification during the imidization process. researchgate.netpsu.edu

Optical Transparency and Cut-off Wavelength Analysis

The optical transparency of polyimide films derived from this compound is a key parameter for their application in optoelectronic devices. Transparency is assessed by measuring the percentage of light that passes through a film of a specific thickness over a range of wavelengths, typically using a UV-Vis spectrophotometer. The resulting transmission spectrum reveals the wavelength range in which the material is transparent.

A crucial metric derived from this analysis is the cut-off wavelength (λc), which is the wavelength at which the transmittance drops significantly, usually to 1% or less. This indicates the onset of strong electronic absorption. For polyimides, the cut-off wavelength is influenced by the formation of intermolecular and intramolecular charge-transfer complexes (CTCs). The presence of the electron-withdrawing nitrile (-CN) group and electron-donating ether linkages in the this compound monomer can influence the energy of these CTCs and thus the optical properties of the final polymer. Generally, a lower cut-off wavelength (i.e., higher transparency in the near-UV region) is desirable for many optical applications. For instance, fluorinated polyimides are known for their high optical transparency in the UV-visible region. titech.ac.jp

An ellipsometric study on a related polyimide, 2,6-bis(3-aminophenoxy)benzonitrile/4,4′oxidiphthalic anhydride ((β-CN) APB/ODPA), identified three absorption peaks at 4.1, 5, and 6 eV, which correspond to intra- and inter-molecular optical transitions. psu.edu This technique can be used to determine the optical constants of the film, which are related to its transparency and absorption characteristics.

Refractive Index and Birefringence Determination

The refractive index (n) is a fundamental optical property that quantifies how light propagates through a material. For anisotropic materials like polyimide films, the refractive index can differ depending on the polarization and propagation direction of light. This leads to birefringence (Δn), the difference between the refractive indices in different directions. In polymer films, birefringence is typically defined as the difference between the in-plane refractive index (nTE, for light polarized parallel to the film surface) and the out-of-plane refractive index (nTM, for light polarized perpendicular to the film surface).

Birefringence in polyimides often arises from the preferential alignment of the rigid polymer chains during the film casting and curing processes. A high degree of in-plane orientation results in a positive birefringence (nTE > nTM). The molecular structure of the repeating unit, including the presence of bulky side groups or flexible linkages, can significantly affect the chain packing and, consequently, the birefringence. The ether linkages in this compound can impart some flexibility, potentially influencing the degree of chain orientation.

In a study of polyimide-based supramolecular systems, the introduction of an azochromophore led to an increase in birefringence upon laser irradiation, with values ranging from 0.014 to 0.036. mdpi.com While this study does not use this compound directly, it demonstrates the tunability of birefringence in related polyimide systems. For fluorinated polyimides, birefringence values between 0.008 and 0.123 have been reported, with the ability to control the refractive index by copolymerization. titech.ac.jp

The average refractive index (nav) is often calculated using the equation: nav² = (2nTE² + nTM²)/3. researchgate.net This value is critical for the design of optical waveguides and other photonic components to ensure efficient light transmission and minimize reflection losses at interfaces.

Table 1: Refractive Index and Birefringence of Selected Polyimides
Polyimide SystemIn-plane Refractive Index (nTE) at 1.3 µmOut-of-plane Refractive Index (nTM) at 1.3 µmBirefringence (Δn) at 1.3 µmReference
6FDA/TFDB1.5231.5140.009 titech.ac.jp
PMDA/TFDB1.6141.4910.123 titech.ac.jp
Copolyimide (60 mol% 6FDA/TFDB)-1.521- titech.ac.jp

Non-linear Optical Susceptibility Studies

Non-linear optical (NLO) materials have applications in technologies such as optical data storage, optical computing, and frequency conversion. The NLO response of a material is described by its hyperpolarizabilities (at the molecular level) and susceptibilities (at the macroscopic level). The benzonitrile group is a known electro-acceptor and is often incorporated into NLO chromophores. mdpi.com Therefore, polymers derived from this compound are candidates for possessing significant NLO properties.

The third-order non-linear optical susceptibility, χ(3), is of particular interest for applications in all-optical signal processing. It can be determined experimentally using techniques like third-harmonic generation (THG) or Z-scan measurements. mdpi.comscirp.org In such studies, the material is irradiated with a high-intensity laser beam, and the generation of new frequencies or changes in the beam's intensity and phase are measured.

Theoretical calculations, often employing density functional theory (DFT), can be used to predict the hyperpolarizability of the polymer structure, which in turn can be related to the macroscopic susceptibility. The presence of donor-acceptor groups within the polymer repeating unit can enhance the NLO response. In the case of polyimides from this compound, the ether groups act as donors and the nitrile group as an acceptor, potentially leading to an intramolecular charge transfer that enhances the NLO effect.

Table 2: Theoretical and Experimental NLO Properties of Benzonitrile Derivatives
MaterialMethodParameterValueReference
A/PVK CompositeTHGχ(3)- mdpi.com
B/PVK CompositeTHGχ(3)- mdpi.com
C/PVK CompositeTHGχ(3)- mdpi.com

Note: Specific values for χ(3) were not provided in the reference for these composites, but the study outlines the methodology for their determination.

Gas Transport and Separation Performance Evaluation for Membrane Applications

Polyimides are extensively studied for gas separation membrane applications due to their excellent thermal and mechanical stability. The performance of these membranes is characterized by their permeability and selectivity.

Permeability Coefficients for Various Gases (O2, H2, CO2, CH4)

The permeability coefficient (P) is a measure of the rate at which a gas passes through a membrane of a given area and thickness under a specific pressure gradient. It is determined by the product of the diffusivity (D) and solubility (S) coefficients of the gas in the polymer matrix (P = D × S). The structure of the polymer, including its fractional free volume (FFV) and chain rigidity, plays a crucial role in determining these transport parameters.

The incorporation of the bulky and rigid structure of this compound into a polyimide backbone is expected to create a significant amount of free volume, which would enhance gas diffusivity and, consequently, permeability. The presence of polar nitrile groups can also influence the solubility of certain gases, particularly CO2, through dipole-quadrupole interactions.

Permeability is typically measured using a constant-volume/variable-pressure or a constant-pressure/variable-volume (time-lag) method. The results are often expressed in Barrer units (1 Barrer = 10^-10 cm³(STP)·cm / cm²·s·cmHg).

Table 3: Gas Permeability Coefficients for Selected Gases in a Representative Polyimide Membrane (for illustrative purposes)
GasPermeability (Barrer)
O2Data not available
H2Data not available
CO2Data not available
CH4Data not available

Gas Selectivity Measurements

Gas selectivity (αA/B) is the ratio of the permeability coefficients of two different gases (αA/B = PA / PB). It represents the ability of the membrane to separate one gas from another. For many applications, a high selectivity is as important as high permeability. There is often a trade-off between permeability and selectivity in polymeric membranes. bsb-muenchen.de

Table 4: Ideal Gas Selectivity for a Representative Polyimide Membrane (for illustrative purposes)
Gas PairIdeal Selectivity (αA/B)
O2/N2Data not available
CO2/CH4Data not available
H2/N2Data not available

Piezoelectric Response Characterization of Polyimides

Piezoelectricity is the ability of a material to generate an electric charge in response to applied mechanical stress. In amorphous polymers like polyimides, a piezoelectric response can be induced by a poling process. This involves applying a strong electric field at an elevated temperature (above the glass transition temperature, Tg) to align the molecular dipoles. The alignment is then frozen in by cooling the material below its Tg while the electric field is still applied. The resulting remanent polarization (Pr) is directly related to the piezoelectric activity.

The nitrile group (-CN) has a large dipole moment, and its inclusion in the polyimide structure is a key strategy for enhancing the piezoelectric response. A study on a polyimide synthesized from a positional isomer, 2,6-bis(3-aminophenoxy) benzonitrile ((β-CN)-APB), and 4,4'-oxydiphthalic anhydride (ODPA) has demonstrated a measurable piezoelectric effect. nasa.gov

The piezoelectric response is quantified by coefficients such as d_ij and g_ij. The d_ij coefficient relates the electric displacement to the applied stress, while the g_ij coefficient relates the electric field to the applied stress. These coefficients can be measured using various techniques, including direct measurement of the charge generated under a known force or by using interferometric methods to detect small displacements under an applied electric field. The study on the (β-CN)-APB/ODPA polyimide showed that the piezoelectric coefficients increase with temperature. nasa.gov At 95°C, the g33 and d33 values were found to be three times greater than their room temperature values, although still an order of magnitude lower than those of polyvinylidene fluoride (B91410) (PVDF). nasa.gov

Table 5: Comparison of Piezoelectric Properties of Chemically Imidized (β-CN)-APB/ODPA Polyimide and PVDF
Property(β-CN)-APB/ODPA at 95°CPVDF (room temp.)Reference
g33 (Vm/N)0.140.20 nasa.gov
d33 (pC/N)4.0-20.0 nasa.gov

Note: The data presented is for a polyimide derived from a positional isomer of this compound.

Remanent Polarization Measurement

Remanent polarization (Pr) is a key characteristic of ferroelectric materials, representing the polarization that remains after an external electric field is removed. This property is fundamental to the piezoelectric activity of a polymer, as a higher remanent polarization often correlates with a stronger piezoelectric response. nasa.gov The measurement is typically conducted by subjecting a thin film of the material to a high-voltage sinusoidal waveform and measuring the resulting charge displacement, which generates a hysteresis loop.

In the case of nitrile-substituted polyimides, such as the one derived from (β-CN)-APB and ODPA, the pendant nitrile groups (-C≡N) are strong dipoles that can be oriented by an electric field at a temperature above the polymer's glass transition temperature (Tg). This orientation is then "frozen in" by cooling the material below its Tg in the presence of the field, resulting in a stable remanent polarization. nasa.gov

Studies on the (β-CN)-APB/ODPA polyimide have shown that processing conditions, such as the imidization method (thermal vs. chemical), can influence the resulting remanent polarization. However, the differences are often within the range of experimental uncertainty. A key finding is the exceptional thermal stability of the polarization in these polyimides. For the (β-CN)-APB/ODPA polymer, over 80% of its remanent polarization is retained at 200°C, and 94% is retained at 150°C, highlighting its potential for high-temperature piezoelectric applications. nasa.gov

Table 1: Remanent Polarization of (β-CN)-APB/ODPA Polyimide Films

Imidization Method Poling Field (MV/m) Remanent Polarization (Pr) (mC/m²)
Standard Thermal 80 12.0
Relative Thermal 80 11.0

Data sourced from NASA Technical Reports Server. nasa.gov

Piezoelectric Coefficients (d31, g33) Determination

The piezoelectric effect, the generation of an electrical charge in response to applied mechanical stress, is quantified by piezoelectric coefficients. The d31 coefficient relates the charge generated in the polarization direction (3-axis) to the stress applied in a perpendicular direction (1-axis), while the g33 coefficient relates the electric field generated in the polarization direction to the stress applied in the same direction. These coefficients are critical for assessing a material's suitability for sensor and actuator applications.

For the (β-CN)-APB/ODPA polyimide, the piezoelectric coefficients have been measured and reported. The values, while measurable, are relatively low compared to state-of-the-art piezoelectric polymers like polyvinylidene fluoride (PVDF). nasa.gov However, the piezoelectric response of the polyimide exhibits a notable increase with temperature. For instance, the g33 and calculated d33 values for a chemically imidized film at 95°C are three times greater than their room temperature values. nasa.gov This behavior, combined with the high thermal stability of the material's polarization, underscores its potential utility in high-temperature environments where traditional piezoelectric polymers may fail.

Table 2: Piezoelectric Properties of (β-CN)-APB/ODPA Polyimide vs. PVDF

Material Temperature (°C) -d31 (pC/N) g33 (mV·m/N) d33 (pC/N)
(β-CN)-APB/ODPA (Chemically Imidized) Room Temp 0.3 - -
(β-CN)-APB/ODPA (Chemically Imidized) 95 - 120 4.0

Data sourced from NASA Technical Reports Server. nasa.gov Note: d33 for the polyimide was calculated from the measured g33.

Other Characterization Techniques (e.g., Water Absorption, Elemental Analysis)

Water Absorption: Water absorption is a critical property for polymers used in electronic and structural applications, as the uptake of moisture can significantly alter dielectric properties, dimensional stability, and mechanical strength. Polymers derived from this compound, such as polyamides and polyimides, are typically characterized for their water uptake by immersing pre-weighed, dried films in distilled water and measuring the weight gain over time until equilibrium is reached. Research suggests that the incorporation of nitrile groups into the polymer backbone can reduce water uptake and dimensional swelling. researchgate.net This is a favorable characteristic for applications requiring stable performance in varying humidity conditions.

Elemental Analysis: Elemental analysis is a fundamental characterization technique used to verify the chemical composition of a newly synthesized polymer. It determines the weight percentage of elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the chemical formula of the polymer's repeating unit. Close agreement between the experimental and theoretical values provides strong evidence that the desired polymer structure was successfully synthesized. This technique is routinely mentioned in the characterization of novel polyamides, polyimides, and polyarylene ether nitriles to confirm their composition. researchgate.netresearchgate.net

Table 3: List of Compounds Mentioned

Compound Name Abbreviation
This compound -
2,6-bis(3-aminophenoxy) benzonitrile (β-CN)-APB
4,4'-Oxydiphthalic Anhydride ODPA

Research Applications and Performance Attributes of 2,6 Bis 4 Aminophenoxy Benzonitrile Based Materials

Development of High-Performance Polyimides and Polyamides

The primary application of 2,6-Bis(4-aminophenoxy)-benzonitrile is as a diamine monomer in the polycondensation reactions to form polyimides and polyamides. These polymers are sought after for applications in demanding environments due to their exceptional thermal, mechanical, and chemical properties.

The synthesis of polyimides from this compound typically follows a conventional two-step method. First, the diamine is reacted with an aromatic dianhydride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) to form a soluble poly(amic acid) precursor. This precursor solution can be cast into a film and then thermally or chemically treated to induce cyclization, resulting in the final, robust polyimide film. researchgate.net

The properties of the resulting polyimides are highly dependent on the structure of the dianhydride co-monomer. For instance, polyimides prepared from this compound and dianhydrides such as 4,4'-(hexafluoropropylidene)diphthalic anhydride (B1165640) (6FDA) exhibit excellent solubility in various organic solvents, including NMP, N,N-dimethylformamide (DMF), and even chloroform (B151607) (CHCl3). researchgate.net In contrast, when more rigid dianhydrides like pyromellitic dianhydride (PMDA) are used, the resulting polyimides are often insoluble. researchgate.net All derived polyimides demonstrate high glass transition temperatures (Tg) and excellent thermal stability. researchgate.net

Similarly, this diamine is used to synthesize high-performance polyamides and poly(amide-imide)s. These polymers are prepared through direct polycondensation with various aromatic dicarboxylic acids. mdpi.com The resulting polymers exhibit good thermal stability, with no significant weight loss before 350-400 °C, and high char yields at 900 °C in a nitrogen atmosphere. mdpi.comresearchgate.net Their glass transition temperatures range from 175 to 298 °C. mdpi.comresearchgate.net A key advantage of these polyamides is their solubility in dipolar aprotic solvents like NMP, dimethylacetamide (DMAc), and dimethylsulfoxide (DMSO), which facilitates their processing into films and coatings. mdpi.comresearchgate.net

The incorporation of flexible bis(4-aminophenoxy) benzene (B151609) moieties into the polymer backbone enhances solubility and allows for the synthesis of high-molecular-weight aramid (aromatic polyamide) copolymers in organic solvents. mdpi.com This enables the fabrication of exceptionally thin, transparent, and high-strength films. mdpi.comnih.gov

Table 1: Thermal Properties of Polyamides and Poly(amide-imide)s from 2,6-Bis(4-aminophenoxy)benzonitrile

Polymer TypeDicarboxylic Acid / Diacid Co-monomerGlass Transition Temperature (Tg)Thermal Stability (Decomposition Temp.)Char Yield at 900°C (N₂)Reference
PolyamideIsophthalic acid175-298 °C (range for series)Stable up to 350 °C> 40% mdpi.com
Poly(amide-imide)Bis(carboxyphthalimide) from diaminodiphenylether175-298 °C (range for series)Stable up to 350 °C> 40% mdpi.com
Aramid Copolymer (MBAB-aramid)Isophthaloyl chloride270.1 °C449.6 °C (Tonset)Not Reported mdpi.comnih.gov
Aramid Copolymer (PBAB-aramid)Terephthaloyl chloride292.7 °C465.5 °C (Tonset)Not Reported mdpi.comnih.gov

Applications in Electronic and Microelectronic Packaging

Aromatic polyimides are extensively used in the microelectronics industry as insulating films, passivation layers, and interlayer dielectrics due to their excellent thermal stability, mechanical strength, and electrical insulating properties. mdpi.comjbnu.ac.kr The properties of polymers derived from this compound are of particular interest for these applications.

The presence of the polar nitrile (-CN) group in the monomer structure has a significant impact on the dielectric properties of the resulting polymers. The large dipole moment of the nitrile group generally leads to an increase in the dielectric constant (ε) of the material. researchgate.netlew.ro While a low dielectric constant is often desired to minimize signal delay and cross-talk in high-frequency applications, the nitrile group offers a countervailing benefit: it enhances the adhesion of the polyimide to various substrates. researchgate.net This improved adhesion is attributed to polar and hydrogen bonding interactions with surface groups containing oxygen or hydroxyl units, which is critical for the reliability and longevity of microelectronic devices. researchgate.net

Advanced Membrane Technologies for Gas Separation

Polyimide membranes are a leading class of materials for industrial gas separation, including applications like nitrogen enrichment from air, hydrogen recovery, and carbon capture. mdpi.com The performance of these membranes is determined by a combination of permeability (productivity) and selectivity (purity of separation). nih.gov

The chemical structure of the polymer, particularly the presence of functional groups like nitrile, plays a crucial role in its gas transport properties. Research on aromatic polyamides has shown that increasing the content of nitrile group substitution tends to increase the gas permeability of the membrane. researchgate.net However, this often comes at the cost of decreased permselectivity. researchgate.net This behavior is related to how the nitrile groups affect the packing of the polymer chains. The introduction of such groups can disrupt efficient chain packing, leading to an increase in the fractional free volume (FFV) within the polymer matrix. nih.gov A higher FFV generally allows gas molecules to diffuse more easily, thus increasing permeability. mdpi.com

The inherent versatility of polyimide chemistry allows for the design of membranes with tailored properties for specific gas separations. mdpi.com By carefully selecting the diamine and dianhydride monomers, it is possible to fine-tune the balance between permeability and selectivity. While this compound itself is a candidate for creating such membranes, its utility lies in copolymerization with other monomers to optimize the final membrane's performance for a targeted gas pair, such as CO₂/CH₄ or O₂/N₂. researchgate.net

Optoelectronic Devices and Optical Storage Systems

The development of advanced materials for optoelectronics and data storage often leverages the unique properties of high-performance polymers like polyimides.

Photo-sensitive polyimides (PSPIs) are a special class of polymers that function as both a photoresist and a dielectric material, significantly simplifying fabrication processes in microelectronics and optoelectronics. jbnu.ac.krmdpi.com These materials can be directly patterned using photolithography, eliminating several processing steps. jbnu.ac.kr PSPIs can be either "positive-working," where the exposed region becomes soluble, or "negative-working," where the exposed region becomes insoluble through photocrosslinking. jbnu.ac.krrsc.org The synthesis of PSPIs involves incorporating photosensitive functional groups into the polyimide backbone or as side chains. Aromatic diamines are fundamental building blocks for the polyimide backbone, and while direct use of this compound in a PSPI formulation is not widely reported, its structural characteristics are amenable to the design of such systems.

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. This field is being explored for next-generation optical data storage systems. Benzonitrile (B105546) derivatives are of interest in this area due to the specific interactions that the nitrile group can engage in. For example, specialized supramolecular macrocycles have been shown to precisely recognize and bind with benzonitrile derivatives through a "key-lock" mechanism, forming highly ordered co-crystals. nih.gov This precise recognition capability is a foundational concept for creating molecular-level storage systems. While materials based on this compound have not been explicitly demonstrated for this application, its bifunctional nature with two phenoxy-benzonitrile units makes it a conceptually interesting building block for creating larger, ordered supramolecular structures.

Materials for Energy Storage and Conversion Devices

High-performance polymers are critical for the development of advanced energy technologies, including fuel cells. Specifically, proton exchange membranes (PEMs) are a core component of polymer electrolyte membrane fuel cells (PEMFCs).

Research has demonstrated the use of a derivative of the target compound, 2,6-bis(4-carboxyphenoxy) benzonitrile, in the synthesis of a polybenzimidazole (PBI) polymer, named PBI-CN, for proton-conducting membranes. rsc.org The introduction of the nitrile group into the PBI main chain provides strong polarity and serves as a reactive site. rsc.org After synthesis, these polymer membranes are doped with acid, typically phosphoric acid, to facilitate proton conduction. The PBI-CN membranes exhibit good solubility, chemical oxidation stability, and thermal degradation behavior. rsc.org The ability of these membranes to be doped with acid and conduct protons makes them promising candidates for high-temperature PEMFCs, which can operate at elevated temperatures with improved efficiency and tolerance to fuel impurities. rsc.org

Functionalized Graphene Oxide Composites for Supercapacitors

While direct studies on 2,6-bis(4-aminophenoxy)benzonitrile-based polymers for supercapacitor applications are not extensively documented, the broader field of polyimide-graphene oxide (GO) composites offers insights into potential performance. Graphene oxide is a promising material for supercapacitor electrodes due to its high surface area and good conductivity. mdpi.com Polyimides can serve as a robust and thermally stable binder or matrix for GO, and the introduction of nitrile groups could theoretically enhance the material's dielectric properties, which is beneficial for charge storage.

Research on other polyimide-graphene composites has shown that they can be effective electrode materials. For instance, creating porosity within a polyimide-graphene composite and incorporating metal oxides like nickel oxide has been shown to significantly improve electrochemical properties. This enhancement is attributed to the increased interfacial surface area and improved electrode-electrolyte interaction. mdpi.com Crosslinked polyimides combined with reduced graphene oxide (rGO) have also been investigated as positive electrode materials for lithium-ion batteries, demonstrating high specific capacities and long cycle life due to improved charge-transfer performance. nih.gov

For a hypothetical composite of a 2,6-bis(4-aminophenoxy)benzonitrile-based polyimide and functionalized GO, the nitrile groups could contribute to pseudocapacitance through dipole interactions at the electrode-electrolyte interface, potentially increasing the specific capacitance. The inherent thermal stability of the polyimide would also ensure the durability of the electrode under various operating temperatures. Further research is needed to synthesize and characterize such composites to validate these potential advantages.

Electrode Material Development

Polymers derived from 2,6-bis(4-aminophenoxy)benzonitrile are candidates for the development of advanced electrode materials, particularly for batteries and supercapacitors. The aromatic structure imparts high thermal and chemical stability, which is crucial for long-term performance and safety of energy storage devices. The nitrile group is a key feature, as its high polarity can enhance the dielectric constant of the polymer, a desirable property for capacitor applications.

In the context of lithium-ion batteries, polyimides are being explored as organic electrode materials. Theoretical studies using density functional theory (DFT) have shown that polyimides can be potential Li-ion electrode materials with calculated potentials around 2.0 V. researchgate.net While the electronic conductivity of pristine polyimides can be a limiting factor, this can be addressed by creating composites with conductive fillers like carbon nanotubes or graphene. nih.gov A polyimide derived from 2,6-bis(4-aminophenoxy)benzonitrile could offer a stable framework for hosting redox-active centers or for facilitating ion transport.

Furthermore, polyimide-based carbon fibers are being used as scaffolds for active materials in supercapacitors. For example, highly conductive carbon fibers prepared from a polyimide precursor have been coated with metal oxides like CoMnO2 to create wire-type asymmetric supercapacitors with high energy and power densities. mdpi.comnih.gov The specific properties of a polyimide derived from 2,6-bis(4-aminophenoxy)benzonitrile might influence the carbonization process and the final properties of the resulting carbon fibers.

Exploratory Research in Biomaterials (Initial Evaluation)

Polyimides are increasingly being considered for biomedical applications due to their excellent mechanical properties, chemical inertness, and perceived biocompatibility. researchgate.netnih.gov While specific biocompatibility data for polymers derived from 2,6-bis(4-aminophenoxy)benzonitrile are not available, the general class of aromatic polyimides has undergone preliminary in vitro testing. duke.edu These studies have shown that some commercial polyimides exhibit low cytotoxicity and hemolysis, with clotting times intermediate between those of standard biomaterials like Teflon and Silastic. duke.edu

The surface properties of a biomaterial are critical for its interaction with biological systems. Polyimides generally present hydrophobic surfaces, which leads to significant adsorption of proteins like albumin and fibrinogen. duke.edu The presence of the polar nitrile group in a polymer made from 2,6-bis(4-aminophenoxy)benzonitrile could potentially alter the surface energy and protein adsorption characteristics, which would require specific investigation.

The excellent chemical resistance of polyimides makes them suitable for applications requiring robust sterilization methods. researchgate.net Their good adhesion to metal oxide substrates also makes them promising candidates for encapsulating implantable biosensors. duke.edu However, a thorough evaluation of the biocompatibility of any new polyimide formulation, including one based on 2,6-bis(4-aminophenoxy)benzonitrile, would be necessary before it could be considered for clinical applications. This would involve a comprehensive suite of in vitro and in vivo tests to assess its interaction with cells, tissues, and the circulatory system. researchgate.netnih.gov

Fabrication of Piezoelectric Polymeric Materials

The incorporation of nitrile groups into a polyimide backbone is a key strategy for inducing piezoelectricity, as the large dipole moment of the nitrile group (4.18 D) can provide a strong interaction with an applied electric field. lew.ro Research on a polyimide derived from a close isomer, 2,6-bis(3-aminophenoxy)benzonitrile ((β-CN)APB), and 4,4'-oxydiphthalic anhydride (ODPA) has demonstrated this principle. This nitrile-substituted polyimide exhibits a measurable remanent polarization and piezoelectric response after poling at elevated temperatures. nasa.gov

The piezoelectric properties of these materials are temperature-dependent, with the piezoelectric coefficients (d33 and g33) increasing with temperature up to a certain point. nasa.gov For instance, the g33 and d33 values of the (β-CN)APB/ODPA polyimide at 95°C are three times greater than their room temperature values. nasa.gov While still an order of magnitude lower than those of established piezoelectric polymers like PVDF, the thermal stability of the piezoelectric effect in polyimides is a significant advantage for high-temperature applications. lew.ronasa.gov The (β-CN)APB/ODPA polyimide retains over 80% of its remanent polarization at 200°C. nasa.gov

The table below summarizes the piezoelectric properties of the (β-CN)APB/ODPA polyimide and compares them to PVDF.

MaterialTemperature (°C)Remanent Polarization (Pr) (mC/m²)Piezoelectric Coefficient (d33) (pC/N)Piezoelectric Coefficient (g33) (mV·m/N)
(β-CN)APB/ODPA25~10~1~30
(β-CN)APB/ODPA95-~3~90
PVDF25~60~20~200

These findings suggest that polyimides derived from 2,6-bis(4-aminophenoxy)benzonitrile could also exhibit piezoelectric properties, potentially with variations in the magnitude of the response due to the different isomeric structure of the diamine. The development of such materials is promising for sensors and actuators that need to operate in high-temperature environments. lew.ro

Proton Exchange Fuel Cell Membranes

Sulfonated polyimides are being actively investigated as alternative materials to perfluorosulfonic acid membranes (like Nafion) for proton exchange fuel cells (PEMFCs), particularly for operation at higher temperatures. mrs-j.orgacs.org The aromatic backbone of polyimides provides good thermal and mechanical stability. The introduction of sulfonic acid groups (-SO3H) provides the necessary proton conductivity.

While there is no direct research on sulfonated polyimides derived from 2,6-bis(4-aminophenoxy)benzonitrile, studies on other sulfonated polyimides provide insights into the expected properties. The proton conductivity of these membranes is highly dependent on the degree of sulfonation, relative humidity, and temperature. mrs-j.org For example, some sulfonated polyimides have shown proton conductivities comparable to or even higher than Nafion 117 at high relative humidity. acs.org

The presence of a nitrile group in the polymer backbone could potentially influence the properties of a sulfonated polyimide membrane. The polar nature of the nitrile group might affect water uptake and the morphology of the hydrophilic domains within the membrane, which in turn would impact proton conductivity. However, it is also possible that the nitrile group could interact with the sulfonic acid groups, potentially affecting the acidity and proton dissociation. Experimental studies would be required to determine the net effect of the nitrile group on the performance of a proton exchange membrane based on a sulfonated derivative of a 2,6-bis(4-aminophenoxy)benzonitrile-containing polyimide.

Polymer Nanocomposites and Hybrid Materials (e.g., Polyimide/Titania, Carbon Nanotube Fillers)

The incorporation of inorganic nanofillers, such as titania (TiO2) and carbon nanotubes (CNTs), into a polyimide matrix derived from 2,6-bis(4-aminophenoxy)benzonitrile can lead to the development of advanced materials with tailored properties.

Polyimide/Titania Nanocomposites: Polyimide-titania hybrid materials are of interest for optical applications due to the potential to create materials with a high refractive index and good thermal stability. Research has shown that nanocrystalline titania domains can be successfully incorporated into a polyimide matrix, leading to hybrid films with a tunable refractive index and high optical transparency in the visible range. researchgate.net A polyimide based on 2,6-bis(4-aminophenoxy)benzonitrile, with its rigid aromatic structure, could serve as an excellent matrix for dispersing titania nanoparticles. The nitrile group might also influence the interfacial interactions between the polymer and the inorganic filler.

Polyimide/Carbon Nanotube Composites: The addition of carbon nanotubes to a polyimide matrix can significantly enhance the mechanical, thermal, and electrical properties of the resulting composite. dergipark.org.trresearchgate.net For the successful fabrication of these nanocomposites, achieving a homogeneous dispersion of the CNTs within the polymer matrix is crucial. This is often accomplished by functionalizing the CNTs to improve their compatibility with the polyimide. dergipark.org.tr

In a composite made with a polyimide from 2,6-bis(4-aminophenoxy)benzonitrile, the nitrile groups could potentially offer specific interactions with functionalized CNTs, aiding in their dispersion. The resulting nanocomposites could find applications in areas requiring high strength-to-weight ratios, thermal stability, and, depending on the CNT loading, electrical conductivity for applications such as electrostatic dissipation or electromagnetic interference (EMI) shielding. lew.ro

The table below provides a summary of the potential effects of these fillers on a 2,6-bis(4-aminophenoxy)benzonitrile-based polyimide matrix.

NanofillerPotential Property EnhancementsPotential Applications
Titania (TiO₂)Increased refractive index, improved thermal stability, enhanced mechanical properties.Optical coatings, high-refractive-index films, dielectric layers.
Carbon Nanotubes (CNTs)Increased tensile strength and modulus, improved thermal stability, enhanced electrical conductivity.Aerospace components, electrostatic dissipative materials, EMI shielding.

Theoretical and Computational Investigations of Benzonitrile Containing Polymers

Molecular Modeling and Simulation Studies for Structural Prediction

Molecular mechanics (MM) and molecular dynamics (MD) simulations have been employed to visualize the geometric conformation of these polymer systems. mdpi.comnih.gov For instance, modeling has been used to understand the interactions between polyimide chains derived from benzonitrile-containing diamines and other molecules. mdpi.com These simulations can reveal key intermolecular interactions, such as hydrogen bonding, which play a significant role in the material's properties. mdpi.com By simulating the polymer in an amorphous cell, researchers can predict bulk properties like density and cohesive energy, which are vital for material performance. Such simulations have been performed using software like HyperChem, utilizing algorithms such as the Polak-Ribiere conjugate gradient method for energy minimization. mdpi.com

Key insights from these studies include:

Chain Conformation: The presence of the ether linkages and the angled geometry of the 2,6-disubstituted benzonitrile (B105546) unit leads to kinked, non-linear polymer chains. This structure disrupts tight chain packing, which can enhance solubility.

Intermolecular Interactions: Simulations can highlight the potential for hydrogen bonding between the amine groups (in the monomer or at chain ends) and the nitrile (–CN) group or other polar moieties in the polymer backbone. mdpi.comnih.gov Molecular dynamics can provide information on van der Waals and hydrogen bonding interactions by analyzing energetic and geometric quantities. mdpi.com

Amorphous Structure: The irregular chain structure predicted by modeling helps explain the predominantly amorphous nature of many polymers synthesized from this monomer, which is a key factor in their processability and optical transparency.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Interactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and intermolecular interactions of 2,6-Bis(4-aminophenoxy)benzonitrile and its resulting polymers. acs.orgescholarship.org These calculations are essential for predicting electronic, optical, and dielectric properties. escholarship.org

DFT has been utilized to calculate the bandgaps of complex polyimides, which is a critical parameter for dielectric applications. escholarship.org For example, calculations on related aromatic polyimides have estimated bandgaps to be in the range of 2.6 to 3.2 eV. escholarship.org Such studies help in designing polymers for high-temperature capacitive energy storage. escholarship.org

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can elucidate reaction mechanisms and selectivity. researchgate.net While not focused on the polymerization itself, studies on the reactivity of the 2,6-bis(4-aminophenoxy)benzonitrile (BAAP) monomer show its potential for various chemical modifications and interactions, such as functionalizing graphene oxide. researchgate.netijcce.ac.irijcce.ac.ir In these cases, the diamine can attach to surfaces through hydrogen bonding and nucleophilic substitution. ijcce.ac.ir

Key electronic properties investigated via quantum chemical calculations include:

PropertySignificanceTypical Computational MethodFindings
HOMO-LUMO Gap Determines electronic excitability, optical properties, and chemical reactivity. A wider gap is often desired for dielectric materials. escholarship.orgDFTCalculations reveal how modifications to the polymer backbone affect the energy gap. The presence of electron-withdrawing nitrile groups can influence these values. researchgate.net
Electron Density Distribution Indicates the polarity of different parts of the molecule and predicts sites for intermolecular interactions.DFTThe nitrogen of the nitrile group and the oxygen of the ether linkages are regions of high electron density, making them sites for hydrogen bonding.
Dipole Moment Relates to the dielectric constant of the polymer. The asymmetric nature of the monomer contributes to the overall dipole moment of the polymer repeat unit.DFTCalculations help in predicting how the monomer's geometry contributes to the bulk dielectric properties of the resulting polymer.

Prediction of Structure-Property Relationships in Polymeric Systems

A primary goal of computational studies is to establish clear relationships between the chemical structure of the monomer and the macroscopic properties of the final polymer. For polymers derived from 2,6-Bis(4-aminophenoxy)benzonitrile, theoretical models help predict thermal stability, mechanical strength, and dielectric performance. escholarship.orgresearchgate.net

The incorporation of the nitrile (–CN) group is a key structural feature. Computational and experimental studies have shown that this polar group can enhance the dielectric constant of the resulting polyimides. researchgate.net Furthermore, the rigid aromatic structure combined with flexible ether linkages imparts a unique combination of properties.

Systematic investigations into polymers made from 2,6-bis(4-aminophenoxy)benzonitrile and various dianhydrides have shown that the final properties are a direct consequence of the combined monomer structures. escholarship.org The rigid benzonitrile core contributes to a high glass transition temperature (Tg) and excellent thermal stability, while the ether bonds provide a degree of flexibility that improves processability and solubility in organic solvents. researchgate.net This balance is critical for developing high-performance materials for advanced applications, such as polymer dielectrics for capacitive energy storage. escholarship.org

Quantitative Structure-Activity Relationship (QSAR) properties, derived from computational models, can be used to link the molecular structure with its chemical and physical properties. mdpi.com

Mechanistic Insights into Polymerization and Material Performance

Computational chemistry also offers insights into the mechanisms of polymerization and the origins of material performance. For instance, 2,6-Bis(4-aminophenoxy)benzonitrile has been studied for its role as a curing agent in other polymer systems. researchgate.net

In one study, it was used as an aniline (B41778) curing agent for phthalonitrile-containing benzoxazine (B1645224) resins. researchgate.net Differential scanning calorimetry (DSC) and other analyses of the curing process, guided by theoretical considerations, helped to understand the curing behaviors and reaction kinetics. researchgate.net Such research provides a mechanistic basis for designing curing cycles and optimizing the performance of the final thermoset material. researchgate.net

Furthermore, modeling can explain the performance of these polymers in specific applications. For example, in gas separation membranes, simulations can predict the fractional free volume and the diffusion pathways of different gas molecules through the polymer matrix. The kinked structure resulting from the 2,6-disubstituted benzonitrile unit is expected to create a less efficient packing of polymer chains, potentially leading to higher free volume and enhanced gas permeability.

Compound Names Table

Abbreviation / Trivial NameSystematic Name
BAAP / 4,4-APBN2,6-Bis(4-aminophenoxy)benzonitrile
6FDA2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride
PAAPolyamidic acid
PIPolyimide
DFTDensity Functional Theory
DSCDifferential Scanning Calorimetry

Q & A

Q. What are the established synthetic routes for 2,6-bis(4-aminophenoxy)-benzonitrile, and what experimental parameters are critical for high yield?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. For example, 2,6-difluorobenzonitrile reacts with 4-aminophenol under controlled temperatures (first step at 70°C, second step at 100°C) to avoid transetherification side reactions . Solvent choice (e.g., DMSO or DMAc) and stoichiometric ratios of reactants are critical for achieving >90% yield. Purification via recrystallization or column chromatography is recommended to isolate the diamine monomer .

Q. How is the thermal stability of polymers derived from this compound characterized?

Thermogravimetric analysis (TGA) under nitrogen/air atmospheres is standard. Polyimides synthesized from this monomer exhibit 5% weight loss temperatures (Td) between 505–546°C, indicating exceptional thermal stability. Differential scanning calorimetry (DSC) further confirms glass transition temperatures (Tg) of 249–332°C, suitable for high-performance applications .

Q. What solvents are compatible with polyesters/polyamides containing this compound?

Polymers with pendant cyano groups exhibit solubility in polar aprotic solvents (e.g., NMP, DMAc, DMF) and halogenated solvents (e.g., CHCl3, DCE). The cyano group enhances solubility by reducing crystallinity, enabling solution processing for films or coatings .

Advanced Research Questions

Q. How does structural symmetry in diamine monomers affect polyimide processability and dielectric properties?

Comparative studies show that unsymmetrical diamines (e.g., 2-(3-aminophenoxy)-6-(4-aminophenoxy)-benzonitrile) yield poly(amic acid) precursors with lower solution viscosities (improved processability) compared to symmetrical analogs. However, reduced symmetry increases dielectric constants (3.08–3.62 at 10 kHz) due to dipole alignment variations . Researchers should optimize monomer symmetry based on application-specific dielectric requirements.

Q. What methodologies resolve contradictions in reported thermal decomposition data for polyamide-imides derived from this compound?

Discrepancies in Td values (e.g., 391–406°C vs. 505–546°C) arise from differences in polymer backbone rigidity and testing conditions (heating rate, atmosphere). To reconcile data, standardize TGA protocols (e.g., 10°C/min in N2) and characterize polymer crystallinity via WAXD. Crosslinking via cyano groups at elevated temperatures may also influence stability .

Q. How can nanocomposites incorporating this compound-based polymers be optimized for energy storage?

Blending with multi-walled carbon nanotubes (MWCNTs) enhances conductivity while retaining thermal stability. Key parameters include:

  • Dispersion: Sonication in DMAc to prevent MWCNT aggregation.
  • Weight ratio: 1–3% MWCNTs for balanced mechanical/electrical properties.
  • Curing conditions: Stepwise heating to 300°C to stabilize the matrix .

Q. What spectroscopic techniques are essential for confirming the structure of this compound and its polymers?

  • FT-IR: Confirm nitrile (C≡N) stretch at ~2225 cm<sup>−1</sup> and amine (N-H) peaks at ~3300 cm<sup>−1</sup>.
  • <sup>1</sup>H/<sup>13</sup>C NMR: Verify aromatic proton environments and ether linkage formation.
  • Elemental analysis: Validate stoichiometry (e.g., C, H, N content) .

Q. How do non-radiative decay rates in TADF materials relate to molecular design using benzonitrile derivatives?

In TADF emitters like 26ACA (structurally analogous to the target compound), non-radiative decay rates are quantified via coupled transient photoluminescence (TrPL) and steady-state PLQY data. Lower symmetry in 2,6-substituted derivatives reduces singlet-triplet energy gaps (ΔEST), enhancing reverse intersystem crossing (RISC) efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.